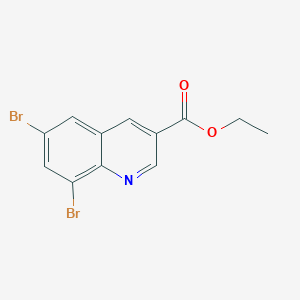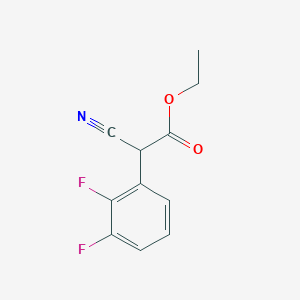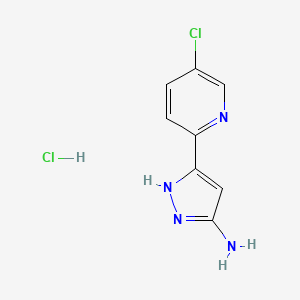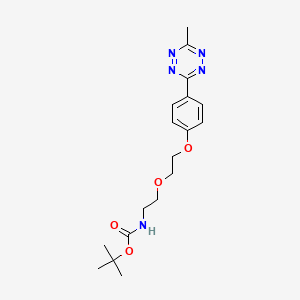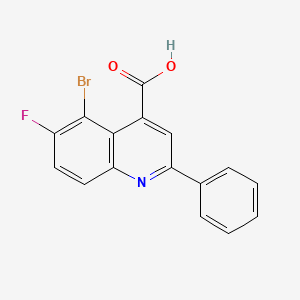
Fmoc-PEG4-Val-Ala-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-PEG4-Val-Ala-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with four ethylene glycol units (PEG4), and a peptide sequence containing valine (Val), alanine (Ala), and para-aminobenzoic acid (PAB). The Fmoc group protects the amine, which can be deprotected under basic conditions to obtain the free amine for further conjugations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG4-Val-Ala-PAB involves multiple steps, starting with the protection of the amine group using the Fmoc group. The PEG4 spacer is then introduced, followed by the sequential addition of the Val and Ala residues. The final step involves the incorporation of the PAB moiety. The reaction conditions typically involve the use of organic solvents and reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amine.
Cleavage: The Val-Ala peptide sequence is specifically cleaved by the enzyme cathepsin B.
Conjugation: The free amine can be used for further conjugation reactions with other molecules
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Cleavage: Cathepsin B is used to cleave the Val-Ala peptide sequence.
Conjugation: Reagents such as DIC and HOBt are used for peptide coupling reactions
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine.
Cleavage: The cleavage of the Val-Ala peptide sequence by cathepsin B releases the PAB moiety.
Conjugation: The conjugation reactions result in the formation of antibody-drug conjugates or other bioconjugates
Aplicaciones Científicas De Investigación
Fmoc-PEG4-Val-Ala-PAB has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of diagnostic tools and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Fmoc-PEG4-Val-Ala-PAB involves the specific cleavage of the Val-Ala peptide sequence by the enzyme cathepsin B. This cleavage releases the PAB moiety, which can then exert its effects. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further conjugation reactions. The PEG4 spacer increases the solubility and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-PEG4-Val-Ala-PAB-PNP: A similar compound with a p-nitrophenyl (PNP) group instead of the PAB moiety.
Fmoc-Val-Ala-PAB-PNP: Another related compound with a shorter PEG spacer.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and the presence of the PEG4 spacer, which enhances its solubility and stability. The Fmoc group provides protection during synthesis and can be easily removed for further conjugation reactions .
Propiedades
Fórmula molecular |
C41H54N4O10 |
|---|---|
Peso molecular |
762.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1 |
Clave InChI |
NQUXCEKCWOTFKK-HTOJEEBVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



